molecular formula C12H12N2O2S B4611022 3-phenoxy-N-1,3-thiazol-2-ylpropanamide

3-phenoxy-N-1,3-thiazol-2-ylpropanamide

Cat. No.: B4611022
M. Wt: 248.30 g/mol
InChI Key: AUQIYEJVOFEAAP-UHFFFAOYSA-N
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Description

3-phenoxy-N-1,3-thiazol-2-ylpropanamide is a useful research compound. Its molecular formula is C12H12N2O2S and its molecular weight is 248.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 248.06194880 g/mol and the complexity rating of the compound is 245. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Impact and Toxicology

Benzophenone-3 (BP-3), structurally related to the compound of interest, is widely used in sunscreens and cosmetics. Its widespread use has raised concerns regarding its environmental impact, particularly in aquatic ecosystems. BP-3 is lipophilic, photostable, bioaccumulative, and can be rapidly absorbed, transforming into metabolites like benzophenone-1 (BP-1) with greater estrogenic potency. Detected in various environmental matrices, BP-3's occurrence highlights the potential ecological risks associated with its usage. Its environmental presence is mainly attributed to human recreational activities and wastewater treatment plant effluents. The endocrine-disrupting capacity of BP-3 has been noted, suggesting a need for further studies on its long-term exposure impacts on aquatic ecosystems (Kim & Choi, 2014).

Pharmaceutical and Biological Activity

Thiazole derivatives, including 3-phenoxy-N-1,3-thiazol-2-ylpropanamide, have garnered interest due to their wide range of pharmaceutical and biological activities. These compounds have been studied for their potential as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor agents. The versatility of thiazole-based compounds stems from their structural diversity, allowing for the development of drugs with targeted activities and reduced side effects. This review outlines the therapeutic applications and pharmaceutical relevance of thiazole derivatives, highlighting their potential in drug discovery and development (Leoni et al., 2014).

Chemical and Environmental Degradation

Alkylphenol ethoxylates (APEs) and their degradation into alkylphenols (APs) such as nonylphenol (NP) and octylphenol (OP) present environmental concerns due to their endocrine-disrupting capabilities. These compounds, commonly found in industrial and domestic products, degrade in wastewater treatment processes or the environment, leading to more persistent and potentially harmful metabolites. The physicochemical properties of these metabolites facilitate their partition into sediments, posing risks to wildlife and possibly humans. The environmental fate of these compounds underscores the importance of understanding and mitigating their impact, including through advanced oxidation processes that target such persistent pollutants (Ying et al., 2002).

Biochemical Analysis

Biochemical Properties

3-phenoxy-N-(1,3-thiazol-2-yl)propanamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiazole derivatives, including 3-phenoxy-N-(1,3-thiazol-2-yl)propanamide, have been shown to exhibit antimicrobial activity by inhibiting the function of bacterial enzymes . The compound’s interaction with these enzymes disrupts essential bacterial processes, leading to cell death.

Cellular Effects

The effects of 3-phenoxy-N-(1,3-thiazol-2-yl)propanamide on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives can modulate the expression of genes involved in inflammatory responses, thereby reducing inflammation . Additionally, 3-phenoxy-N-(1,3-thiazol-2-yl)propanamide may affect cellular metabolism by altering the activity of metabolic enzymes, leading to changes in energy production and utilization.

Molecular Mechanism

At the molecular level, 3-phenoxy-N-(1,3-thiazol-2-yl)propanamide exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity . This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-phenoxy-N-(1,3-thiazol-2-yl)propanamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can remain stable under specific conditions, but their activity may decrease over time due to degradation . Long-term exposure to 3-phenoxy-N-(1,3-thiazol-2-yl)propanamide in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 3-phenoxy-N-(1,3-thiazol-2-yl)propanamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial or anti-inflammatory activity . At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels.

Metabolic Pathways

3-phenoxy-N-(1,3-thiazol-2-yl)propanamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in metabolic processes. For instance, thiazole derivatives can affect the activity of enzymes involved in the synthesis and degradation of biomolecules, leading to changes in metabolic flux and metabolite levels . These interactions can have downstream effects on cellular energy production and overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of 3-phenoxy-N-(1,3-thiazol-2-yl)propanamide within cells and tissues are influenced by specific transporters and binding proteins. The compound may be actively transported across cellular membranes or passively diffuse into cells . Once inside the cell, it can interact with intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s activity and function within different cellular compartments.

Subcellular Localization

The subcellular localization of 3-phenoxy-N-(1,3-thiazol-2-yl)propanamide is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus to influence gene expression or to the mitochondria to affect cellular metabolism. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

3-phenoxy-N-(1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c15-11(14-12-13-7-9-17-12)6-8-16-10-4-2-1-3-5-10/h1-5,7,9H,6,8H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUQIYEJVOFEAAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCC(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.